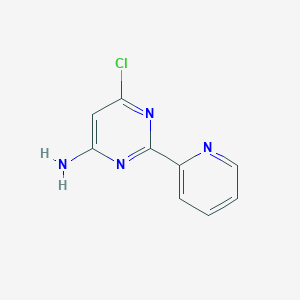

6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine

描述

Structure

3D Structure

属性

IUPAC Name |

6-chloro-2-pyridin-2-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4/c10-7-5-8(11)14-9(13-7)6-3-1-2-4-12-6/h1-5H,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXJDJHJPJSLJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC(=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647598 | |

| Record name | 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014720-73-0 | |

| Record name | 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 2 Pyridin 2 Yl Pyrimidin 4 Amine

Synthetic Routes for 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine and Related Pyrimidine (B1678525) Derivatives

The construction of the pyrimidine core is a cornerstone of heterocyclic chemistry, with numerous strategies developed for its synthesis. nih.gov The most common and widely utilized method involves the condensation of a three-carbon (C-C-C) fragment with an N-C-N fragment, such as a guanidine (B92328) or amidine derivative. nih.gov

Starting Materials and Precursors in Pyrimidine Synthesis

The synthesis of this compound logically begins with the preparation of key precursors that provide the necessary structural components.

N-C-N Fragment (Guanidine Precursor): The 2-(pyridin-2-yl) moiety is typically introduced via a corresponding guanidine. This key intermediate, 2-(pyridin-2-yl)guanidine , can be synthesized from readily available starting materials like 2-aminopyridine (B139424). nih.govijpsr.com One common method involves a guanylation reaction using reagents such as di-Boc-SMe-isothiourea in the presence of a promoter like mercury(II) chloride. nih.gov Alternatively, guanidines can be prepared through the condensation of a primary amine (in this case, 2-aminopyridine) with urea (B33335) derivatives in the presence of a dehydrating agent like phosphoryl chloride (POCl₃). ijpsr.com

C-C-C Fragment: The three-carbon backbone required for pyrimidine ring formation is typically a 1,3-bifunctional compound. nih.gov To achieve the specific substitution pattern of the target molecule (a chloro group at C6 and an amino group at C4, which is part of the ring closure with guanidine), a suitable β-keto ester or a related dicarbonyl compound with appropriate functionality is required. For instance, the cyclocondensation of β-keto esters with amidines is a well-established route to form highly substituted pyrimidinols, which can be further functionalized. organic-chemistry.org In this case, a chlorinated 1,3-dicarbonyl precursor would be necessary to install the C6-chloro substituent directly.

A more direct approach involves starting with a pre-functionalized pyrimidine ring. Commercially available 2,4,6-trichloropyrimidine (B138864) serves as a versatile starting scaffold. researchgate.netgoogle.com This precursor allows for sequential nucleophilic aromatic substitution reactions to introduce the desired groups.

Reaction Conditions and Optimization Strategies for Pyrimidine Annulation

The classical synthesis of a 2-aminopyrimidine (B69317) ring involves the cyclocondensation of a 1,3-dicarbonyl compound with a guanidine derivative. ptfarm.pl

Key reaction conditions include:

Base: The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or sodium ethoxide. ptfarm.pl

Solvent: Ethanol is a commonly used solvent for this type of condensation. ptfarm.pl

Temperature: The reaction mixture is often heated under reflux to drive the condensation and subsequent cyclization. researchgate.net

The process generally proceeds via a cross-aldol condensation to form a chalcone-like intermediate, followed by Michael addition of the guanidine, cyclization, and dehydration to yield the aromatic pyrimidine ring. ptfarm.pl Optimization involves careful control of stoichiometry, reaction time, and temperature to maximize the yield of the desired pyrimidine derivative and minimize side products.

Specific Reaction Mechanisms Involved in Halopyrimidine Functionalization

The functionalization of halopyrimidines is predominantly governed by the nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyrimidine ring, caused by the two ring nitrogen atoms, makes it susceptible to attack by nucleophiles, facilitating the displacement of halide leaving groups.

In a molecule like 2,4,6-trichloropyrimidine , the reactivity of the chlorine atoms is not identical. The chlorine atoms at the C4 and C6 positions are significantly more activated towards nucleophilic attack than the chlorine at the C2 position. arkat-usa.orgresearchgate.net This regioselectivity is a critical principle in the synthesis of specifically substituted pyrimidines.

A plausible synthetic pathway for this compound starting from 2,4,6-trichloropyrimidine would involve a carefully controlled, stepwise substitution:

First Substitution: Reaction of 2,4,6-trichloropyrimidine with one equivalent of a nucleophile, such as an aniline, typically results in the formation of the 4-substituted-2,6-dichloropyrimidine as the major product. researchgate.net

Second Substitution: The resulting dichlorinated intermediate can then undergo a second substitution.

However, achieving selective substitution at the C2 position first is challenging. A more controlled route would be the reaction of 2,4,6-trichloropyrimidine with ammonia (B1221849) or an amine to yield 4-amino-2,6-dichloropyrimidine . researchgate.netmdpi.com This intermediate could then be subjected to advanced cross-coupling reactions to install the pyridin-2-yl group at the C2 position, although this remains a synthetic challenge due to competing reactivity at the C6 position.

Advanced Synthetic Techniques for Analog Generation

The chlorine atom at the C6 position of this compound serves as a versatile synthetic handle, enabling the generation of a diverse library of analogs through modern cross-coupling reactions.

Suzuki Coupling Reactions in Pyrimidine Chemistry

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. mdpi.com It is particularly effective for the arylation of halopyrimidines. The electron-deficient character of the pyrimidine ring makes even chloropyrimidines, which are typically less reactive than their bromo or iodo counterparts, excellent substrates for Suzuki couplings. mdpi.com

Starting with this compound, the C6-chloro group can be coupled with a wide variety of aryl or heteroaryl boronic acids or their esters. This reaction facilitates the creation of analogs with diverse substituents at the C6 position.

Typical Suzuki Coupling Conditions:

| Component | Example | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, XPhos Pd G2 | Catalyzes the C-C bond formation. nih.govmdpi.com |

| Ligand | Triphenylphosphine (PPh₃), XPhos, S-Phos | Stabilizes the palladium center and facilitates the catalytic cycle. nih.govmdpi.com |

| Base | K₂CO₃, K₃PO₄ | Activates the boronic acid and facilitates the transmetalation step. mdpi.com |

| Solvent | Dioxane, THF, Ethanol/Water | Solubilizes reactants and facilitates the reaction. mdpi.com |

The table above outlines typical components and their roles in a Suzuki coupling reaction for pyrimidine functionalization.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, pairing aryl halides with amines. organic-chemistry.org This reaction provides a robust method for introducing a wide range of amino groups at the C6 position of the title compound, which is a crucial strategy for generating analogs with varied properties.

This methodology allows for the coupling of this compound with primary amines, secondary amines, and anilines, significantly expanding the chemical space accessible from this scaffold. organic-chemistry.orgachemblock.com The development of specialized phosphine (B1218219) ligands has been critical to the reaction's success, allowing for the coupling of a broad scope of substrates under relatively mild conditions. organic-chemistry.org

Typical Buchwald-Hartwig Amination Conditions:

| Component | Example | Purpose |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. organic-chemistry.org |

| Ligand | XantPhos, BINAP, Josiphos-type ligands | Essential for enabling the reductive elimination step and preventing catalyst decomposition. nih.govorganic-chemistry.org |

| Base | NaOt-Bu, K₂CO₃, LiHMDS | Deprotonates the amine, facilitating its coordination to the palladium center. achemblock.com |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are typically required. |

The table above details common components for performing Buchwald-Hartwig amination on a chloropyrimidine substrate.

Nucleophilic Substitution Reactions on the Pyrimidine Ring

The chemical behavior of this compound is significantly influenced by the electronic properties of its constituent heterocyclic rings. The pyrimidine ring, being an electron-deficient system, facilitates nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 6-position is a key reactive site, serving as a leaving group that can be displaced by a variety of nucleophiles. This reactivity is the cornerstone for the synthesis of a diverse range of substituted pyrimidine derivatives.

The pyrimidine ring's electron-withdrawing nature, compounded by the nitrogen atoms, renders the carbon atoms, particularly C4 and C6, electrophilic. In the case of this compound, the chlorine at C6 is susceptible to attack by nucleophiles such as amines, alcohols, and thiols. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which subsequently expels the chloride ion to form the substituted product.

Studies on analogous chloropyrimidines demonstrate that these substitution reactions can be highly regioselective. mdpi.com The choice of solvent, temperature, and base can be modulated to control the reaction outcome. For instance, in reactions involving di-chlorinated pyrimidines, the selectivity of substitution at different positions can be influenced by the steric and electronic characteristics of the incoming nucleophile. researchgate.net While primary aliphatic amines often react readily, less nucleophilic aromatic amines may require more forcing conditions or catalysis. The reaction of related 4-chloropyrrolopyrimidines with anilines has been shown to proceed efficiently in water under acidic promotion, highlighting a green chemistry approach to such transformations. nih.gov

The general scheme for nucleophilic substitution on this compound can be represented as follows:

Scheme 1: General Nucleophilic Substitution at the C6 Position

pyridine (B92270) ring at the 2-position and an amino group at the 4-position." src="httpshttps://i.imgur.com/example.png"/>

In this reaction, Nu-H can represent a primary or secondary amine, an alcohol, or a thiol, leading to the corresponding 6-substituted-2-(pyridin-2-yl)pyrimidin-4-amine derivatives.

This reactivity makes this compound a valuable intermediate for creating libraries of compounds with potential applications in medicinal chemistry and materials science. chemrxiv.orgacs.org

Spectroscopic Characterization Techniques for Structural Elucidation of Pyrimidine Compounds

The unambiguous determination of the structure of pyrimidine derivatives like this compound relies on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis are indispensable tools that, when used in concert, provide a complete picture of the molecular architecture. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyrimidine Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the compound's connectivity and substitution pattern.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and pyridine rings, as well as for the amine group. The single proton on the pyrimidine ring (H5) would likely appear as a singlet. The four protons of the pyridine ring would present as a more complex set of multiplets (a doublet, a triplet, a triplet of doublets, and a doublet) in the aromatic region of the spectrum. The protons of the primary amine group (NH₂) would typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts of the carbons are indicative of their electronic environment; for example, carbons bonded to nitrogen or chlorine atoms are shifted to a lower field (higher ppm values).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous pyrimidine and pyridine compounds. semanticscholar.orgresearchgate.netchemicalbook.com

Click to view data

| Atom Type | Position | Predicted Chemical Shift (ppm) | Multiplicity / Remarks |

|---|---|---|---|

| ¹H NMR | Pyrimidine H5 | ~6.5 - 7.0 | Singlet (s) |

| Pyridine H3', H4', H5', H6' | ~7.2 - 8.7 | Multiplets (m) | |

| Amine NH₂ | ~7.0 - 8.0 | Broad Singlet (br s) | |

| ¹³C NMR | Pyrimidine C2 | ~158 - 162 | Attached to two N atoms and Pyridine |

| Pyrimidine C4 | ~162 - 166 | Attached to N and NH₂ | |

| Pyrimidine C5 | ~105 - 110 | CH | |

| Pyrimidine C6 | ~159 - 163 | Attached to N and Cl | |

| Pyridine Carbons | ~120 - 155 | Five distinct signals |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₇ClN₄), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺). A key feature would be the isotopic pattern of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks: the M⁺ peak corresponding to the molecule containing ³⁵Cl, and an (M+2)⁺ peak for the molecule containing ³⁷Cl. The intensity of the (M+2)⁺ peak is expected to be approximately one-third that of the M⁺ peak, which is a characteristic signature for a monochlorinated compound. nist.gov

Fragmentation patterns observed in the mass spectrum would provide further structural evidence, showing the loss of fragments such as Cl, HCN, or the pyridine ring, which is consistent with the known fragmentation pathways of pyrimidine and pyridine compounds.

Table 2: Expected Mass Spectrometry Data for this compound

Click to view data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₉H₇ClN₄ |

| Molecular Weight | 206.63 g/mol |

| Monoisotopic Mass (for M⁺ with ³⁵Cl) | 206.0359 Da |

| M+2 Peak (for M⁺ with ³⁷Cl) | 208.0330 Da |

| Relative Intensity of M⁺ / (M+2)⁺ | Approximately 3:1 |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's empirical formula, and by extension, its molecular formula when combined with molecular weight data from mass spectrometry. researchgate.net

For a pure sample of this compound, the theoretical elemental composition can be precisely calculated.

Table 3: Theoretical Elemental Composition of this compound (C₉H₇ClN₄)

Click to view data

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 52.33% |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 3.42% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 17.16% |

| Nitrogen (N) | 14.007 | 4 | 56.028 | 27.11% |

| Total | - | - | 206.636 | 100.00% |

Biological Activities and Pharmacological Profiles of 6 Chloro 2 Pyridin 2 Yl Pyrimidin 4 Amine and Its Derivatives

Antimicrobial Activities of Pyrimidine-Based Compounds

Pyrimidine-containing agents are a significant area in the discovery of new antimicrobial drugs, driven by the challenge of multidrug-resistant bacterial infections. nih.gov The inherent structure of pyrimidine (B1678525), being a component of endogenous substances, provides an advantage for its derivatives to interact with genetic material and enzymes within cells. nih.gov Researchers have synthesized numerous pyrimidine derivatives and evaluated their potential to combat various pathogens. nih.govresearchgate.net

Derivatives of pyrimidine have demonstrated notable efficacy against a range of pathogenic bacterial strains. ias.ac.in The antibacterial activity is often influenced by the specific substitutions on the pyrimidine ring. thepharmajournal.com

For instance, a study on 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives revealed strong antibacterial activities against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VREs). thepharmajournal.com One derivative, referred to as compound 33, exhibited more potent activity against MRSA and VREs, with Minimum Inhibitory Concentration (MIC) values of 2 mg/mL, than the standard antibiotics methicillin (B1676495) and vancomycin. thepharmajournal.com Another series of pyrimidine derivatives, synthesized from 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile, also showed excellent antimicrobial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria when compared to ampicillin. nih.gov

A separate study screened 6-Chloro-2,4-diamino pyrimidine for its antibacterial effects against several species, including Staphylococcus aureus, Escherichia coli, Bacillus cereus, Streptococcus spp., Klebsiella spp., and Salmonella spp., although it exhibited low activity compared to standard antibiotics like Streptomycin and Vancomycin. researchgate.netresearchgate.net

Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives

| Derivative Type | Bacterial Strain | Activity Measurement | Result | Source |

|---|---|---|---|---|

| 2,4-disubstituted-6-thiophenyl-pyrimidine (Compound 33) | MRSA, VREs | MIC | 2 mg/mL | thepharmajournal.com |

| 2-(2-(4-chlorophenyl)hydrazono)-6-(4-methoxyphenyl)-5-(2-(phenylthio)acetyl)-4-(phenylamino)pyrimidine (Compound 34) | Gram-positive bacteria | Zone of Inhibition | 29–33 mm | thepharmajournal.com |

| 2-(2-(4-chlorophenyl)hydrazono)-6-(4-methoxyphenyl)-5-(2-(phenylthio)acetyl)-4-(phenylamino)pyrimidine (Compound 34) | Gram-negative bacteria | Zone of Inhibition | 32–33 mm | thepharmajournal.com |

| 6-Chloro-2,4-diamino pyrimidine | S. aureus, E. coli, B. cereus, Streptococcus, Klebsiella, Salmonella | Activity | Low activity compared to standards | researchgate.netresearchgate.net |

| Pyrimido[4,5-d]pyrimidine-4-one derivatives (Compounds 3a, 3b) | S. aureus, B. subtilis, E. coli | Activity | Excellent activity compared to Ampicillin | nih.gov |

In addition to antibacterial effects, pyrimidine derivatives have been investigated for their antifungal properties against various phytopathogenic and human pathogenic fungi. nih.govnih.gov The search for new antifungal agents is critical due to the risk of resistance to existing commercial fungicides. nih.gov

Several synthesized pyrimidine derivatives have shown promising fungicidal activities. nih.gov For example, compound 34, a derivative of 2-(2-(4-chlorophenyl)hydrazono)-6-(4-methoxyphenyl)-5-(2-(phenylthio)acetyl)-4-(phenylamino)pyrimidine, demonstrated good antifungal activity with 96.9% inhibition against F. oxysporum. thepharmajournal.com Similarly, a study involving 6-Chloro-2,4-diamino pyrimidine tested its efficacy against Aspergillus multi, Aspergillus niger, and Candida albicans, though its activity was low compared to the standard, Nystatin. researchgate.netresearchgate.net In another study, newly synthesized pyrimidine derivatives, including compounds 3a, 3b, 3d, 4a-d, 9c, and 10b, exhibited excellent antifungal activity against Candida albicans and Aspergillus flavus when compared with the reference drug clotrimazole. nih.gov

Table 2: Antifungal Activity of Selected Pyrimidine Derivatives

| Derivative Type | Fungal Strain | Activity Measurement | Result | Source |

|---|---|---|---|---|

| 2-(2-(4-chlorophenyl)hydrazono)-6-(4-methoxyphenyl)-5-(2-(phenylthio)acetyl)-4-(phenylamino)pyrimidine (Compound 34) | F. oxysporum | % Inhibition | 96.9% | thepharmajournal.com |

| 6-Chloro-2,4-diamino pyrimidine | Aspergillus multi, Aspergillus niger, Candida albicans | Activity | Low activity compared to Nystatin | researchgate.netresearchgate.net |

| Pyrimido[4,5-d]pyrimidine-4-one derivatives (Compounds 3a, 3b, 3d) | Candida albicans, Aspergillus flavus | Activity | Excellent activity compared to Clotrimazole | nih.gov |

Understanding the mechanism by which antimicrobial agents work is crucial for their development. For pyrimidine derivatives, the mode of action can vary. Research has indicated that some derivatives function by inhibiting essential cellular processes in microbes. For example, Compound 33, a 2,4-disubstituted-6-thiophenyl-pyrimidine derivative, was found to inhibit ATPase activity and FtsZ polymerization, which are critical for bacterial cell division and survival. thepharmajournal.com The pyrimidine core's ability to interact with biopolymeric substances and genetic materials within the cell is a key advantage, allowing for diverse mechanisms of action. nih.gov

Anticancer Research and Antitumor Potential

The pyrimidine scaffold is prevalent in a number of anticancer drugs, and its derivatives are a major focus of cancer research. thepharmajournal.comnih.gov They have demonstrated a wide spectrum of pharmacological activities, including antitumor potential. researchgate.net The uncontrolled proliferation of cells, a hallmark of cancer, is often linked to the dysregulation of the cell cycle, which is controlled by cyclin-dependent kinases (CDKs). nih.govscinapse.io

The inhibition of CDKs is a promising strategy in cancer therapy as these enzymes are crucial for cell division and proliferation. nih.gov The discovery of CDKs as key regulators of the cell cycle has opened new avenues for cancer treatment. nih.gov Pyrimidine derivatives have been designed and synthesized as potent inhibitors of various CDKs. nih.govresearchgate.net For instance, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as highly potent and selective inhibitors of CDK4 and CDK6. acs.orgebi.ac.uk Similarly, N-(pyridin-3-yl)pyrimidin-4-amine (NPPA) analogues have been investigated as potent inhibitors of CDK2. rsc.org

A series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were developed as dual inhibitors of CDK6 and CDK9. nih.govresearchgate.netacs.org The lead compound from this series, compound 66, was shown to bind directly to CDK6 and CDK9, suppressing their downstream signaling pathways. nih.govacs.org This inhibition led to a halt in cell proliferation by blocking cell cycle progression and inducing apoptosis in cancer cells. nih.govacs.org

Selective inhibition of CDK4 and CDK6 is a particularly effective strategy for cancer treatment, as it can induce G1 phase arrest in the cell cycle, leading to a halt in tumor cell proliferation. nih.govstonybrook.edu This approach has shown a good balance between anticancer efficacy and general toxicity. stonybrook.edu

Derivatives of 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine have been central to the development of selective CDK4/6 inhibitors. A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were optimized for CDK4/6 inhibition. acs.org Compound 78 from this series demonstrated excellent potency with Kᵢ values of 1 and 34 nM for CDK4 and CDK6, respectively. acs.org It was also a highly effective antiproliferative agent against the MV4-11 cancer cell line with a 50% growth inhibition (GI₅₀) value of 23 nM. acs.org This inhibition of CDK4/6 by compound 78 resulted in the accumulation of cancer cells in the G1 phase of the cell cycle. acs.org

Another study focusing on 7H-pyrrolo[2,3-d]pyrimidine derivatives identified a compound (21) with potent inhibition of CDK4 (IC₅₀ = 0.8 nM) and CDK6 (IC₅₀ = 5.7 nM). nih.gov This compound also inhibited the proliferation of MCF7 breast cancer cells and Colo-205 colon cancer cells with IC₅₀ values of 114.4 nM and 270.8 nM, respectively. nih.gov The dual CDK6/9 inhibitor, compound 66 (a 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivative), also showed significant inhibition of tumor growth in a xenograft mouse model. nih.govacs.org

Table 3: Inhibitory Activity of Selected Pyrimidine Derivatives against CDKs and Cancer Cell Lines

| Derivative Type/Compound | Target | Activity Measurement | Result | Source |

|---|---|---|---|---|

| 7H-pyrrolo[2,3-d]pyrimidine (Compound 21) | CDK4 | IC₅₀ | 0.8 nM | nih.gov |

| CDK6 | IC₅₀ | 5.7 nM | nih.gov | |

| 7H-pyrrolo[2,3-d]pyrimidine (Compound 21) | MCF7 (Breast Cancer) | IC₅₀ | 114.4 nM | nih.gov |

| Colo-205 (Colon Cancer) | IC₅₀ | 270.8 nM | nih.gov | |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine (Compound 78) | CDK4 | Kᵢ | 1 nM | acs.org |

| CDK6 | Kᵢ | 34 nM | acs.org | |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine (Compound 78) | MV4-11 (Leukemia) | GI₅₀ | 23 nM | acs.org |

| 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine (Compound 66) | CDK6 | IC₅₀ | 1.5 nM | nih.gov |

| CDK9 | IC₅₀ | 1.0 nM | nih.gov | |

| 4-aminopyrazolo[3,4-d]pyrimidine (Compound 12c) | UO-31 (Renal Cancer) | IC₅₀ | 1.05 µM | nih.gov |

| 4-aminopyrazolo[3,4-d]pyrimidine (Compound 12d) | MOLT-4 (Leukemia) | IC₅₀ | 2.0 µM | nih.gov |

Inhibition of Cyclin-Dependent Kinases (CDKs)

Dual CDK6/9 Inhibition and Downstream Signaling Pathways

A series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives have been identified as potent dual inhibitors of cyclin-dependent kinase 6 (CDK6) and cyclin-dependent kinase 9 (CDK9). researchgate.netacs.orgnih.gov Intensive structural modifications led to the discovery of a particularly active compound, referred to as compound 66, which demonstrates a balanced potency against both CDK6 and CDK9, while maintaining good selectivity over other kinases like CDK2. researchgate.netacs.orgnih.gov This dual inhibition is significant because CDK4 and CDK6 are key regulators of the G1/S transition in the cell cycle, and their hyperactivity is a hallmark of cancer. nih.gov Compound 66 was found to bind directly to CDK6/9, leading to the suppression of their downstream signaling pathways, a crucial mechanism for its anticancer effects. researchgate.netacs.orgnih.gov

Antiproliferative Effects on Human Cancer Cell Lines

The inhibition of CDK6/9 by these pyrimidine derivatives translates into potent antiproliferative effects across various human cancer cell lines. researchgate.net Compound 66, the optimized dual CDK6/9 inhibitor, effectively inhibits cell proliferation. acs.orgnih.gov The antiproliferative activity is a direct consequence of blocking the cell cycle and inducing programmed cell death. researchgate.net Other related pyrimidine derivatives have also shown significant antiproliferative activity against a range of cancer cells. nih.govmdpi.com For instance, certain thieno[2,3-d]pyrimidine (B153573) derivatives have demonstrated notable effects against breast cancer cell lines, while 7-chloro-4-aminoquinoline-benzimidazole hybrids have been effective against various leukemia, lymphoma, and carcinoma cell lines. nih.govmdpi.com

Table 1: Antiproliferative Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference |

| Ethyl 4-Amino-2-(4-chlorophenyl)-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MCF-7 (Breast) | IC50: 4.3 ± 0.11 µg/mL | nih.gov |

| Ethyl 4-Amino-2-(4-chlorophenyl)-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MDA-MB-231 (Breast) | IC50: 18.28 µg/mL | nih.gov |

| 7-chloro-4-((2-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)quinoline (Compound 5d) | HuT78 (T-cell lymphoma) | GI50: 1.1 µM | mdpi.com |

| 7-chloro-4-((2-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)quinoline (Compound 5d) | THP-1 (Monocytic leukemia) | GI50: 1.6 µM | mdpi.com |

Induction of Cellular Apoptosis and Cell Cycle Arrest

A key mechanism behind the antiproliferative effects of this compound derivatives is their ability to induce cellular apoptosis (programmed cell death) and cause cell cycle arrest. researchgate.netnih.gov Biological studies revealed that the dual CDK6/9 inhibitor, compound 66, inhibits cell proliferation by blocking cell cycle progression and triggering apoptosis. researchgate.netacs.orgnih.gov Other pyrimidine-based compounds have also been shown to arrest the cell cycle, often in the G1 phase, which prevents cells from entering the DNA synthesis (S) phase. nih.govacs.org For example, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives effectively induce G1 cell cycle arrest by inhibiting the CDK4/6-mediated phosphorylation of the retinoblastoma (Rb) protein. acs.org The arrest in the subG0/G1 phase is indicative of DNA fragmentation, suggesting that the cells are undergoing apoptosis. mdpi.com

In vivo Antitumor Efficacy in Xenograft Models

The promising in vitro results have been translated into significant in vivo antitumor efficacy in animal models. researchgate.net Specifically, compound 66, the dual CDK6/9 inhibitor, was tested in a xenograft mouse model and demonstrated significant inhibition of tumor growth. researchgate.netacs.orgnih.gov Similarly, other pyrazolo[3,4-d]pyrimidine-based derivatives, acting as TRAP1 inhibitors, have been shown to significantly reduce tumor growth in mouse PC3 xenograft studies. nih.govresearchgate.net Another derivative, 4-(4-formamidophenylamino)-N-methylpicolinamide (compound 5q), effectively suppressed colon cancer growth in vivo, with inhibition rates ranging from 70% to 90%. mdpi.com These findings highlight the therapeutic potential of this class of compounds in a preclinical setting. nih.govmdpi.com

Other Potential Biological Activities

Beyond their anticancer properties, derivatives of this pyrimidine core have been explored for other important biological activities, including neurological and pesticidal applications.

Adenosine (B11128) A2A Receptor Antagonism

Derivatives of the pyrimidine scaffold have been identified as antagonists of the adenosine A2A receptor. mdpi.comresearchgate.net This receptor is a validated target for conditions like Parkinson's disease, as its inhibition can help alleviate motor symptoms. wikipedia.orgnih.gov Research into 1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives led to the identification of compounds with nanomolar binding affinities for both A2A and A1 adenosine receptors. mdpi.com One particular compound, 11o, showed high binding activity and full antagonism at both receptors. mdpi.com This dual antagonism suggests potential for treating neurodegenerative diseases. mdpi.com

Table 2: Adenosine Receptor Antagonist Activity of Compound 11o

| Receptor | Binding Affinity (Ki) | Antagonist Potency (IC50) | Reference |

| Human A2A | 13.3 nM | 136 nM | mdpi.com |

| Human A1 | 55 nM | 98.8 nM | mdpi.com |

Pesticidal Activities (Insecticidal and Acaricidal)

A significant area of application for pyrimidin-4-amine derivatives is in agriculture as pesticides. nih.govacs.org Various synthesized derivatives have shown excellent insecticidal and acaricidal (mite-killing) activity. nih.govresearchgate.netresearchgate.net For example, bioassays have confirmed that certain compounds are effective against pests like the two-spotted spider mite (Tetranychus urticae), the oriental armyworm (Mythimna separata), and the bean aphid (Aphis medicagini). nih.govresearchgate.net

Table 3: Pesticidal Activity of Selected Pyrimidin-4-amine Derivatives

| Compound | Target Pest | Activity | Reference |

| 5-chloro-6-ethyl-2-methyl-N-((2-(p-tolyl)oxazol-4-yl)methyl)pyrimidin-4-amine (9o) | Aphis fabae (Bean aphid) | Potent activity, superior to imidacloprid | researchgate.netresearchgate.net |

| 5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7) | Mythimna separata (Oriental armyworm) | LC50: 3.57 ± 0.42 mg/L | nih.govacs.org |

| 5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine (U8) | Mythimna separata (Oriental armyworm) | LC50: 4.22 ± 0.47 mg/L | nih.govacs.org |

| 5-chloro-6-(difluoromethyl)‐N‐(2‐(2‐fluoro‐4‐methyl‐... | Tetranychus urticae (Two-spotted spider mite) | Excellent acaricidal activity | researchgate.net |

Anti-fibrosis Activity of Pyrimidine Derivatives

Following a comprehensive review of available scientific literature, no research findings were identified pertaining to the anti-fibrosis activity of derivatives of the specific chemical compound this compound. While studies on other pyrimidine derivatives have shown promise in the context of anti-fibrotic research, these are not derivatives of the specified parent compound and thus fall outside the strict scope of this article. mdpi.comnih.govresearchgate.net

Research into the anti-fibrotic properties of pyrimidine derivatives has been conducted on related structures. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6), which are key cells in the development of liver fibrosis. mdpi.comnih.govresearchgate.net In these studies, certain compounds demonstrated the ability to inhibit the proliferation of these cells. mdpi.com

Notably, two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, were identified as having significant anti-fibrotic potential, with IC50 values of 45.69 μM and 45.81 μM, respectively. mdpi.comnih.gov The anti-fibrosis activity was further investigated using methods such as Picro-Sirius red staining for collagen, hydroxyproline (B1673980) assays, and ELISA for Collagen type I alpha 1 (COL1A1) protein expression. mdpi.comnih.govresearchgate.net These analyses indicated that the compounds could effectively reduce collagen expression and hydroxyproline content in cell cultures. mdpi.comnih.gov

However, it is crucial to reiterate that these findings are not directly applicable to derivatives of this compound, as the core chemical structures are different. The search for information specifically on the anti-fibrosis activity of derivatives of this compound did not yield any relevant studies. Therefore, no data tables or detailed research findings on this specific subject can be provided at this time.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Features for Biological Potency

The biological activity of pyridinylpyrimidine derivatives is highly dependent on the nature and position of substituents on both the pyrimidine (B1678525) and pyridine (B92270) rings. SAR studies aim to decipher how these structural modifications influence the compound's interaction with biological targets, thereby affecting its potency and selectivity.

Role of Pyrimidine Ring Substituents in Activity Modulation

The pyrimidine core is a versatile template, and its biological activity can be finely tuned by altering the substituents at its C2, C4, and C6 positions. researchgate.netsjomr.org.in The substituents at the C2 and C4 positions, in particular, are critical for modulating biological activity. nih.govnih.gov For instance, in a series of 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, the steric and electronic properties of the groups at these positions were found to be sensitive for both potency and selectivity. nih.govnih.gov

Research has shown that a variety of substituents can be introduced at these positions to generate a library of compounds with diverse biological profiles, including anticancer and antimicrobial activities. researchgate.netorientjchem.org For example, in the development of dual cholinesterase and Aβ-aggregation inhibitors, different combinations of substituents at the C2 and C4 positions led to a broad range of inhibition levels. nih.gov One of the most potent acetylcholinesterase (AChE) inhibitors from a studied series was N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine. nih.gov In contrast, the most potent and selective butyrylcholinesterase (BuChE) inhibitor was 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine. nih.gov This highlights the significant role that even minor changes to the substituents on the pyrimidine ring can play in determining the specific biological activity of the compound.

Table 1: Impact of C2 and C4 Substituents on Cholinesterase Inhibition

Impact of Pyridine Moiety Variations on Biological Profiles

In studies comparing pyrimidine and pyridine derivatives as cholinesterase inhibitors, it was observed that pyridine-containing compounds were generally more potent against butyrylcholinesterase (BChE) than their pyrimidine counterparts. nih.gov The substitution pattern on other aromatic rings attached to the core structure also influences activity. For instance, inserting a halogen atom in the para position of a phenyl ring elsewhere in the molecule can lead to a significant reduction in inhibitory activity against acetylcholinesterase (AChE). nih.gov The ability of the 2-aminopyridine (B139424) moiety to chelate metal ions like Fe³⁺ and Cu²⁺, due to the adjacent nitrogen atoms, adds another layer to its potential biological functions. nih.gov

Significance of Halogen Substitution on Pyrimidine Core

The presence of a halogen, such as the chlorine atom at the C6 position of the pyrimidine core in 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine, is of great significance in both synthesis and biological activity. Halogenated pyrimidines are key intermediates in organic synthesis, allowing for further functionalization through various cross-coupling reactions. nih.gov The chloro group can act as a leaving group, enabling the introduction of different substituents at this position to explore the SAR.

From a biological standpoint, the chlorine atom can influence the electronic properties of the pyrimidine ring and participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding affinity. The biological activities of pyrimidine derivatives are often influenced by the position and nature of substituents on the nucleus. sjomr.org.innih.gov For example, a review of pyrimidine analogues highlighted that the diverse biological activities, including anticancer and antimicrobial effects, are greatly influenced by the substitution pattern on the pyrimidine ring, which includes halogen atoms. sjomr.org.in

Computational Approaches in SAR Analysis

Computational methods are indispensable tools in modern drug discovery for understanding SAR and guiding the design of new, more potent compounds.

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of pyridinylpyrimidine derivatives, docking studies are frequently employed to understand how these compounds interact with the active sites of their biological targets, such as protein kinases. nih.govnih.gov

For example, docking studies on pyrimidine derivatives targeting cyclin-dependent kinase 2 (CDK2) have helped to elucidate the key interactions responsible for their inhibitory activity. nih.gov These studies can reveal crucial hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the active site. nih.govnih.gov In an analysis of CDK2/4/6 inhibitors, molecular docking and dynamics simulations identified that polar interactions, particularly electrostatic interactions with specific lysine (B10760008) and aspartate residues, were crucial for the bioactivity of the inhibitors. nih.gov Such insights are invaluable for the rational design of new inhibitors with improved potency and selectivity.

Density Functional Theory (DFT) for Compound Design

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jchemrev.com In drug design, DFT calculations are used to determine various molecular properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. researchgate.netnih.gov

These calculated properties help in understanding the reactivity and stability of molecules, and how they might interact with biological targets. For instance, DFT studies on pyrimidine derivatives have been used to explain their electronic behavior and to replicate their structure and geometry, providing a theoretical basis for their observed biological activities. researchgate.netnih.gov By calculating parameters like the HOMO-LUMO energy gap, researchers can predict the chemical reactivity and kinetic stability of a compound, which is crucial information for designing new molecules with desired properties. jchemrev.com The insights gained from DFT calculations can guide the synthetic efforts towards compounds with a higher probability of being biologically active. jchemrev.com

Optimization Strategies Based on SAR Findings

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or group with another that has similar physical or chemical properties to produce broadly similar biological effects. wikipedia.org This strategy is employed to modulate activity, improve metabolic stability, reduce toxicity, or alter the pharmacokinetic profile of a lead compound. cambridgemedchemconsulting.comdrughunter.com For the this compound scaffold, several positions are amenable to such modifications.

The Pyrimidine Core and C6-Substituent: The pyrimidine ring itself is a privileged scaffold in kinase inhibitor design, largely due to its ability to act as a hinge-binder, mimicking the adenine (B156593) ring of ATP. acs.orgrsc.org The chlorine atom at the C6 position often plays a crucial role in binding and selectivity. In studies on quinazoline-based p21-activated kinase 4 (PAK4) inhibitors, a related scaffold, the 6-chloro group was found to lie in a specific pocket near the hinge region, forming van der Waals interactions. acs.orgnih.gov Removing this chloro group resulted in a slight decrease in potency but a significant loss of selectivity against other kinases like PAK1. acs.org Bioisosteric replacement of the chloro group with other halogens (e.g., fluorine) or small, non-polar groups like a methyl or cyano group can fine-tune these interactions. cambridgemedchemconsulting.com For instance, a trifluoromethyl (-CF3) group can be a non-classical bioisostere for a chloro group. wikipedia.org

The C2-Pyridine Ring: The 2-pyridyl group at the C2 position can be modified to explore different binding interactions. A common bioisosteric replacement for a phenyl or pyridyl ring is another aromatic heterocycle, such as a thiophene, pyrazole, or thiazole. cambridgemedchemconsulting.comnih.gov In the development of CDK4/6 inhibitors, replacing a phenyl moiety with a pyridine ring on a 2-amino-4-(thiazol-5-yl)pyrimidine scaffold was a key step in generating potent and specific inhibitors. acs.org Further substitution on the pyridine ring itself can enhance potency or improve properties. For example, adding small electron-donating or withdrawing groups can alter the electronic character and binding affinity.

The C4-Amine Group: The 4-amino group is often essential for forming key hydrogen bonds with the target protein, typically in the hinge region of a kinase. Modifications here are often conservative. However, replacing the primary amine with a secondary amine (e.g., methylamino) or incorporating it into a small ring can modulate potency and physical properties. In the development of pyrazolo[1,5-a]pyrimidin-7-amines, a range of substituted 7-(2-pyridylmethylamine) derivatives were found to be active. mdpi.com

The table below summarizes common bioisosteric replacements relevant to the this compound scaffold.

| Original Group | Classical Bioisosteres | Non-Classical Bioisosteres | Rationale for Replacement |

| -Cl (Chloro) | -Br, -F, -CH₃ | -CN, -CF₃, -SH | Modify size, electronics, and metabolic stability. wikipedia.orgcambridgemedchemconsulting.com |

| Pyridyl Ring | Phenyl, Thienyl, Furyl | Pyrazolyl, Thiazolyl, Oxazolyl | Alter H-bonding capacity, solubility, and metabolic profile. cambridgemedchemconsulting.comnih.gov |

| -NH₂ (Amine) | -OH, -CH₃ | N/A | Modulate hydrogen bonding potential. cambridgemedchemconsulting.com |

| -C= (in Pyridine) | -N= (in Pyrimidine) | N/A | Fine-tune hinge-binding interactions and electronics. cambridgemedchemconsulting.com |

| -O- (Ether Linker) | -S-, -NH-, -CH₂- | -CF₂- | Change bond angles, polarity, and metabolic stability. cambridgemedchemconsulting.com |

SAR findings guide the rational design of analogs with superior potency and selectivity. For kinase inhibitors, selectivity is paramount to avoid off-target effects. Optimization often involves maximizing interactions in the ATP-binding pocket while minimizing clashes or unfavorable contacts.

In the optimization of bis-anilino pyrimidine PAK1 inhibitors, structure-based design was used to improve potency by maximizing interactions at four positions around the pyrimidine core. nih.govacs.org A similar approach can be applied to this compound. Modifications to the C2-pyridyl ring can exploit the solvent-accessible region of a kinase active site. Adding polar groups, such as morpholine (B109124) or piperazine (B1678402), can improve solubility and provide additional interaction points, which has been a successful strategy in developing PLK4 and CDK4/6 inhibitors. acs.orgnih.gov

The selectivity of kinase inhibitors is often influenced by interactions with the "gatekeeper" residue, which controls access to a hydrophobic pocket. acs.org Modifications to the pyrimidine core, such as at the C5 position, which is situated near the gatekeeper residue in many kinases, can impart greater kinome-wide selectivity. acs.org While the parent compound is unsubstituted at C5, introducing small alkyl or halogen substituents at this position could be a viable strategy to enhance selectivity.

The table below illustrates how specific modifications on related pyrimidine scaffolds have impacted potency and selectivity.

| Parent Scaffold | Modification | Target(s) | Effect on Potency/Selectivity | Reference |

| 4-Aminoquinazoline-2-carboxamide | Removal of 6-Chloro group | PAK4 | Slight decrease in PAK4 potency, significant reduction in selectivity vs. PAK1. | acs.org |

| 2-Anilino-4-(thiazol-5-yl)pyrimidine | Replacement of C2-phenyl with C2-pyridyl | CDK4/6 | Led to the generation of potent and selective CDK4/6 inhibitors. | acs.org |

| 2-Anilino-4-(thiazol-5-yl)pyrimidine | Introduction of ionizable piperazine on C2-pyridyl ring | CDK4/6 | Resulted in excellent potency (Ki = 1 nM for CDK4) and high selectivity. | acs.org |

| Bis-anilino pyrimidine | Introduction of a methylsulfone group | PAK1 | Improved cellular potency and selectivity against key antitargets. | nih.gov |

| Pyrimidine-based library | Modifications at C5 position | Kinome-wide | Resulted in improved kinome-wide selectivity for most library members. | acs.org |

An ideal drug candidate must not only be potent and selective but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Analog design frequently focuses on optimizing these characteristics. unar.ac.idrroij.com

High lipophilicity is often associated with poor solubility, high plasma protein binding, and rapid metabolic clearance. In the development of PAK1 inhibitors, a key strategy was the reduction of lipophilicity to lower clearance, which successfully yielded an in vivo probe compound with oral exposure. nih.govacs.org For this compound, this could be achieved by introducing polar functional groups, such as hydroxyl or small ether groups, onto the pyridyl ring or by replacing it with a more polar heterocycle.

Metabolic stability is another critical parameter. Certain chemical groups are known to be metabolically labile. For instance, unsubstituted phenyl or pyridyl rings can be susceptible to oxidation by cytochrome P450 enzymes. Strategic placement of blocking groups, such as fluorine atoms, at sites of metabolism can prevent this degradation and improve a compound's half-life. cambridgemedchemconsulting.com The replacement of an amide linker with a metabolically stable bioisostere like a 1,3,4-oxadiazole (B1194373) ring has been shown to improve metabolic stability and CNS penetration in other chemical series. nih.gov

The table below outlines common strategies and their impact on the pharmacokinetic properties of heterocyclic compounds.

| Optimization Goal | Strategy | Example Modification | Expected Outcome | Reference |

| Improve Solubility | Introduce polar groups/ionizable centers | Add morpholine or piperazine to C2-pyridyl ring | Increased aqueous solubility and potential for new H-bonds. | acs.orgnih.gov |

| Reduce Clearance | Decrease lipophilicity (logP) | Add hydroxyl or methoxy (B1213986) groups | Lowered metabolic clearance and improved oral exposure. | nih.govacs.org |

| Enhance Metabolic Stability | Block metabolic hotspots | Introduce fluorine to the C2-pyridyl ring | Increased stability in liver microsome assays. | cambridgemedchemconsulting.comacs.org |

| Enhance Metabolic Stability | Replace labile linkers with stable bioisosteres | Replace a hypothetical linker with an oxadiazole or triazole | Resistance to amidase/protease cleavage, improved t₁/₂. | nih.gov |

| Improve Permeability | Modulate H-bond donors/acceptors; conformational restriction | Introduce intramolecular H-bonds or rigidify flexible chains | Increased cell membrane permeability. | nih.govacs.org |

| Reduce Off-Target Toxicity | Improve selectivity | Modify substituents interacting with the gatekeeper residue | Decreased inhibition of unintended targets (e.g., other kinases). | acs.orgnih.gov |

Mechanism of Action Studies and Molecular Targeting

Elucidating Molecular Targets of 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine

Identifying the precise molecular targets is the foundational step in characterizing the pharmacological profile of a compound. For this compound, this involves a combination of enzymatic assays and receptor binding studies, with insights primarily drawn from analogous structures.

The 2-aminopyrimidine (B69317) scaffold is a well-established pharmacophore in the design of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of diseases like cancer. Therefore, it is highly probable that this compound functions as a kinase inhibitor.

Research on closely related 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives has shown potent and selective inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). acs.org These enzymes are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. acs.org For instance, the compound with a piperazine (B1678402) group on the pyridine (B92270) ring (compound 78 in the study) exhibited inhibitory constants (Kᵢ) of 1 nM and 34 nM for CDK4 and CDK6, respectively. acs.org Similarly, other pyridopyrimidine derivatives have been investigated as inhibitors of kinases like PIM-1 and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov A pyrazolo[3,4-d]pyrimidine derivative containing a chloro- and pyridin-2-ylmethoxy-phenyl moiety was identified as a potent irreversible inhibitor of EGFR mutants. nih.gov

Given these precedents, this compound is hypothesized to target one or more protein kinases. Its precise selectivity profile across the human kinome would require extensive screening.

Table 1: Enzyme Inhibition by Structurally Related Pyrimidine (B1678525) Derivatives

| Compound Name | Target Enzyme(s) | Potency (IC₅₀ or Kᵢ) | Reference |

|---|---|---|---|

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative (Compound 78) | CDK4 | Kᵢ = 1 nM | acs.org |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative (Compound 78) | CDK6 | Kᵢ = 34 nM | acs.org |

| (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one | EGFR (L858R/T790M) | Potent Inhibition | nih.gov |

| Pyrido[2,3-d]pyrimidine (B1209978) derivative (Compound 4) | PIM-1 Kinase | IC₅₀ = 11.4 nM | nih.gov |

| 6-Chloro-4-aminoquinazoline-2-carboxamide derivative (Compound 31) | PAK4 | Potent Inhibition | acs.org |

Beyond enzyme inhibition, pyrimidine derivatives can interact with cell surface and intracellular receptors. Studies on a series of 4-amino-6-chloro-2-piperazinopyrimidines revealed high and selective binding affinity for α2-adrenoceptors. nih.gov These are G-protein coupled receptors involved in regulating neurotransmitter release. The affinity in that study was determined through competitive binding assays using radiolabeled ligands like [³H]clonidine. nih.gov Although the substitution at the 2-position of the pyrimidine ring in this compound is different (a pyridine ring instead of a piperazine ring), the shared 4-amino-6-chloropyrimidine (B18116) structure suggests that an evaluation of its binding affinity for adrenergic or other receptors would be a worthwhile area of investigation.

Cellular Pathway Modulation

The interaction of a compound with its molecular target(s) initiates a cascade of downstream events, modulating entire cellular pathways. Based on the likely kinase inhibitory role of this compound, its effects on cell cycle and apoptosis are of primary interest.

Modulation of the cell cycle is a direct consequence of inhibiting key regulatory kinases like CDKs. The inhibition of the CDK4/6-Cyclin D complex prevents the phosphorylation of the Retinoblastoma (Rb) protein. This keeps the transcription factor E2F bound to Rb, thereby blocking the expression of genes required for the transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle.

A study on a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative demonstrated that inhibiting CDK4/6 leads to a concentration-dependent accumulation of cells in the G1 phase. acs.org At a concentration of 0.40 µM, the compound caused 85% of MV4-11 cells to accumulate in the G1 phase, compared to 61% in untreated cells. acs.org It is therefore plausible that this compound, if it indeed inhibits CDK4/6 or other cell cycle-related kinases, would induce a similar G1 phase arrest in proliferating cells.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many kinase inhibitors induce apoptosis by blocking pro-survival signaling pathways. Apoptosis can be initiated through two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of cell death.

Studies on novel pyrido[2,3-d]pyrimidine derivatives have shown they can induce apoptosis in cancer cells. nih.gov For example, one such derivative significantly increased the apoptotic cell population in MCF-7 breast cancer cells by over 58-fold compared to controls. nih.gov This was linked to its inhibition of the PIM-1 kinase, a known pro-survival protein. nih.gov Similarly, other related compounds have been shown to induce apoptosis through the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and the activation of caspase-9. mdpi.com By inhibiting key survival kinases, this compound could potentially downregulate anti-apoptotic proteins (like Bcl-2 or XIAP) and trigger the intrinsic apoptotic cascade. mdpi.com

Advanced Techniques for Target Engagement Validation

Confirming that a compound binds to its intended target within a complex cellular environment is a critical step in drug discovery, known as target engagement. Several advanced, label-free techniques are available to validate the molecular interactions of a compound like this compound.

Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that when a small molecule binds to its target protein, it generally increases the protein's thermal stability. cetsa.orgjove.com In a CETSA experiment, intact cells or cell lysates are treated with the compound, heated to various temperatures, and the amount of remaining soluble target protein is quantified, often by Western blot or mass spectrometry. jove.comtandfonline.com A shift in the melting curve of the protein in the presence of the compound provides direct evidence of target engagement in a physiological context. nih.govcatapult.org.uk

Chemoproteomics using Kinobeads: This affinity chromatography-based approach is particularly useful for profiling kinase inhibitors. researchgate.netukm.my "Kinobeads" are sepharose beads to which a mixture of broad-spectrum, non-selective kinase inhibitors is immobilized. nih.gov When a cell lysate is passed over these beads, a large portion of the cellular kinome is captured. acs.org In a competitive binding experiment, the lysate is first incubated with a free inhibitor of interest (e.g., this compound). researchgate.net The compound will bind to its specific kinase targets, preventing them from being captured by the kinobeads. By using quantitative mass spectrometry to analyze which kinases are less abundant on the beads after treatment, one can determine the compound's direct targets and its selectivity profile across hundreds of kinases simultaneously. nih.govnih.gov

Photo-affinity Labeling (PAL): This technique involves synthesizing a version of the compound that incorporates a photoreactive group (like a diazirine or benzophenone) and a reporter tag (like biotin). researchgate.netnih.gov This modified probe is introduced to cells where it binds to its target(s). Upon exposure to UV light, the photoreactive group forms a covalent bond, permanently linking the probe to its target protein. rsc.orgmdpi.com The tagged proteins can then be isolated using the reporter tag (e.g., with streptavidin beads for a biotin (B1667282) tag) and identified by mass spectrometry, thus revealing the direct binding partners of the compound. nih.gov

No Publicly Available Data for Cellular Thermal Shift Assay of this compound

Following a comprehensive search of available scientific literature, no specific studies or data were identified that detail the use of the Cellular Thermal Shift Assay (CETSA) for the compound this compound.

Therefore, it is not possible to provide the requested article with detailed research findings and data tables on this specific topic as the information does not appear to be in the public domain.

Future Directions and Translational Potential

Development of Novel Therapeutic Agents

The scaffold of 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine is a cornerstone in the development of new therapeutic agents, particularly as kinase inhibitors. Derivatives of this compound have been extensively investigated for their potential in treating a range of diseases, from inflammatory conditions to cancer.

Patents reveal that derivatives of 2-(pyridin-2-yl)pyrimidine (B3183638) are being explored as inhibitors of ALK-5 (TGF-β type I receptor kinase), which plays a role in various pathological processes. nih.govresearchgate.net These compounds are being developed for the treatment of inflammatory and obstructive airway diseases, pulmonary hypertension, fibrosis in the liver and lungs, and certain muscle and bone disorders. nih.govresearchgate.net The core structure, where a pyridin-2-yl group is attached to the pyrimidine (B1678525) ring, is a key feature in these potential therapeutic agents. nih.gov

Furthermore, the pyrimidine framework is a well-established pharmacophore in oncology. Pyrimidine derivatives are integral to the creation of drugs for various cancers, including myeloid leukemia, breast cancer, liver cancer, and pancreatic cancer. ekb.eg Research into novel pyrimidine derivatives has indicated their potential as anticancer agents, with some studies highlighting their ability to induce apoptosis in cancer cells. nih.gov The structural combination of pyrimidine with other moieties like hydrazone and dihydronaphthalene has been shown to have a synergistic anticancer effect. nih.gov Additionally, certain pyrimidine derivatives have demonstrated potential in treating doxorubicin-resistant neoplasms, suggesting a role in overcoming chemotherapy resistance. nih.gov

The versatility of the pyrimidine scaffold is also evident in the development of agents with other therapeutic properties. For instance, some derivatives have been identified as having antioxidant and anti-lipoxygenase activities, which could have prophylactic and therapeutic effects in cancer by interfering with multiple cancer-related pathways. mdpi.com

Applications in Agrochemical Development

The 2-(pyridin-2-yl)pyrimidine core structure is not only relevant in pharmaceuticals but also shows significant promise in the agrochemical sector. Research has demonstrated the potential of derivatives of this scaffold as fungicides, herbicides, and insecticides.

Fungicidal Activity: Studies have shown that pyrimidinamine derivatives are effective against various phytopathogenic fungi. researchgate.netnih.govresearchgate.net By modifying the pyrimidine core, researchers have developed compounds with potent fungicidal activity, in some cases exceeding that of commercial fungicides. nih.govfrontiersin.org For example, a series of pyrimidinamine derivatives were designed that showed excellent activity against corn rust (Puccinia sorghi) and Erysiphe graminis. researchgate.net Another study synthesized novel pyrimidine derivatives that exhibited significant in vitro antifungal activity against fourteen types of plant-pathogenic fungi. nih.govresearchgate.net

Herbicidal Activity: Phenylpyrimidine derivatives have been extensively studied for their ability to inhibit enzymes crucial for plant growth, making them effective herbicides. thepharmajournal.com The US Environmental Protection Agency (EPA) recognizes pyridine (B92270) and pyrimidine herbicides for their selective toxicity to broadleaf weeds in both agricultural and non-agricultural settings. epa.gov Research into novel pyrido[2,3-d]pyrimidine (B1209978) derivatives has identified compounds with significant herbicidal activity against specific weeds, with some acting as inhibitors of protoporphyrinogen (B1215707) oxidase. mdpi.comnih.gov

Insecticidal Activity: The development of novel insecticides is crucial to manage resistance in pest populations. Pyrimidine derivatives have been designed and synthesized to create new bioactive molecules against insects like Aedes aegypti, the vector for dengue and yellow fever. nih.gov Some of these compounds have shown promising insecticidal activity against both adult and larval mosquitoes. nih.gov Further research has explored other pyridine and pyrimidine derivatives for their insecticidal properties against agricultural pests like the cotton aphid (Aphis gossypi). carta-evidence.orgresearchgate.netresearchgate.net

Below is a table summarizing the agrochemical applications of some pyrimidine derivatives:

| Application | Target Organism/Weed | Derivative Class | Reference |

| Fungicide | Puccinia sorghi, Erysiphe graminis | Pyrimidinamine derivatives | researchgate.net |

| Fungicide | Various phytopathogenic fungi | Novel pyrimidine derivatives | nih.govresearchgate.net |

| Herbicide | Broadleaf weeds | Phenylpyrimidine derivatives | thepharmajournal.comepa.gov |

| Herbicide | Bentgrass | Pyrido[2,3-d]pyrimidine derivatives | mdpi.comnih.gov |

| Insecticide | Aedes aegypti | Pyrimidine derivatives with urea (B33335) pharmacophore | nih.gov |

| Insecticide | Aphis gossypi | Thienylpyridines and related derivatives | carta-evidence.orgresearchgate.netresearchgate.net |

Advanced Lead Optimization Strategies

The optimization of lead compounds is a critical step in drug and agrochemical discovery. For this compound and its analogs, various strategies are employed to enhance their biological activity, selectivity, and pharmacokinetic properties. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in this process.

SAR studies on pyrimidine derivatives have provided valuable insights into how different substituents on the pyrimidine and pyridine rings affect their biological activity. For instance, in the development of fungicidal pyrimidinamine derivatives, the introduction of a pyridin-2-yloxy substructure was a key optimization step that led to a significant increase in potency. researchgate.net Similarly, SAR analysis of pyrimidine-hydrazone hybrids has indicated that the combination of different chemical moieties can lead to synergistic anticancer effects. nih.gov

QSAR models have been applied to predict the herbicidal activity of pyrimidine derivatives, guiding the synthesis of more effective compounds. researchgate.net These computational models use molecular descriptors to correlate the chemical structure of the compounds with their biological activity, allowing for a more rational design of new derivatives. researchgate.net

Molecular docking studies are another powerful tool used in the lead optimization process. By simulating the interaction between a compound and its biological target, researchers can predict the binding affinity and mode of action. This approach has been used to design novel pyrido[2,3-d]pyrimidine derivatives as inhibitors of protoporphyrinogen oxidase, a key enzyme in plants. mdpi.comnih.gov

Combination Therapies and Synergistic Effects

The efficacy of therapeutic agents can often be enhanced through combination therapies, where two or more drugs are used together. This approach can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects.

In the context of cancer treatment, pyrimidine derivatives have been investigated for their potential in combination therapies. One study has suggested the existence of synergistic effects between fluorinated pyrimidine derivatives and anticoagulants, leading to higher concentrations of the active drug in tumor tissues. nih.gov A patent also describes the use of pyrimidine derivatives in combination with radiotherapy, hyperthermia, or other agents to enhance their antitumor activities. google.com

The rationale behind these combinations often involves targeting different pathways in a disease process or using one agent to sensitize cells to the effects of another. For instance, the combination of a pyrimidine-based anticancer agent with a drug that modulates the tumor microenvironment could lead to improved treatment outcomes.

Addressing Resistance Mechanisms

The development of resistance to existing drugs and pesticides is a major challenge in medicine and agriculture. The this compound scaffold and its derivatives offer a platform for designing novel agents that can overcome these resistance mechanisms.

In oncology, multidrug resistance (MDR) is a primary obstacle to successful chemotherapy. ekb.eg Research into novel pyrimidine derivatives has shown that some compounds may be effective against doxorubicin-resistant cancer cell lines, suggesting they could be beneficial in treating resistant neoplasms. nih.gov The development of compounds with novel mechanisms of action is a key strategy to combat MDR.

In agriculture, the continuous use of pesticides has led to the evolution of resistant insect and fungal populations. researchgate.netnih.gov To address this, there is a critical need to develop new bioactive molecules with different modes of action. nih.gov The design and synthesis of novel pyrimidine derivatives with unique targets in pests and pathogens is an active area of research aimed at providing new tools for resistance management. researchgate.netnih.gov

常见问题

Q. Key Optimization Parameters :

- Temperature : 0°C for base addition, 25–100°C for substitution.

- Catalyst : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling variants .

- Solvent : Polar aprotic solvents (THF, NMP) enhance reactivity .

What analytical techniques are essential for confirming the structure and purity of this compound?

Basic Research Question

Structural validation requires a combination of spectroscopic and chromatographic methods:

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions. For example, the pyridin-2-yl group shows distinct aromatic protons at δ 8.37 (d, J = 4.8 Hz) and 7.71 ppm (dd) .

- LCMS/HPLC : Monitor purity (>95%) and molecular ion peaks (e.g., m/z 245 [M+H]⁺) .

- X-ray Crystallography : Resolve crystal structures to confirm bond angles and stereochemistry, as demonstrated for analogous chloro-pyrimidines .

Advanced Tip : Use high-resolution mass spectrometry (HRMS) for exact mass confirmation and isotopic pattern analysis.

How should this compound be handled and stored to maintain stability?

Basic Research Question

The reactive chloro group necessitates strict handling protocols:

- Storage : Under nitrogen or argon at –20°C in amber vials to prevent hydrolysis .

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions.

- Stability : Monitor via periodic NMR or HPLC; degradation products (e.g., hydroxylated derivatives) indicate moisture exposure .

What strategies are employed to elucidate the reaction mechanisms of nucleophilic substitution at the chloro position?

Advanced Research Question

Mechanistic studies combine kinetic and computational approaches:

- Kinetic Profiling : Track reaction progress via in-situ NMR or UV-Vis spectroscopy to identify rate-determining steps (e.g., amine attack vs. leaving group dissociation) .

- DFT Calculations : Model transition states to predict regioselectivity. For example, the chloro group’s electrophilicity at position 6 is enhanced by electron-withdrawing pyridinyl substituents .

- Isotopic Labeling : Use ¹⁵N-labeled amines to trace substitution pathways .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Advanced Research Question

SAR studies focus on modifying substituents to optimize target binding:

- Pyridinyl Modifications : Introduce electron-donating groups (e.g., –OCH₃) to enhance solubility and receptor affinity .

- Chloro Replacement : Substitute Cl with –CF₃ or –SCH₃ to alter metabolic stability and potency, as seen in adenosine A2A receptor antagonists .

- Biological Assays : Test derivatives in vitro (e.g., enzyme inhibition) and in vivo (e.g., haloperidol-induced catalepsy models for Parkinson’s disease) .

Q. Example SAR Table :

| Derivative | Substituent (Position) | Bioactivity (IC₅₀) |

|---|---|---|

| Parent Compound | Cl (6), Pyridin-2-yl (2) | 0.22 nM (hA2A) |

| –CF₃ Analog | CF₃ (2) | 0.15 nM |

| –OCH₃ Derivative | OCH₃ (Pyridinyl) | Improved solubility |

What in vivo models are used to evaluate the pharmacokinetics and efficacy of this compound as a therapeutic agent?

Advanced Research Question

Preclinical studies employ:

- Pharmacokinetics (PK) : Intraperitoneal (i.p.) dosing in rodents to measure plasma/brain exposure ratios. For example, compound 10 (analog) showed brain-to-plasma ratios >2 in mice .

- Efficacy Models :

- Catalepsy Reversal : Haloperidol-induced catalepsy in rats to assess anti-Parkinsonian potential .

- Microsomal Stability : Human/mouse liver microsomes to predict metabolic clearance .

- Toxicology : Screen for liver enzyme induction (e.g., CYP450 isoforms) to mitigate drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。